molecular formula C17H18N4O3S2 B2863371 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941880-68-8

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2863371
CAS RN: 941880-68-8
M. Wt: 390.48
InChI Key: WRVIZVVNODCDJT-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

  • Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds: Research explored the synthesis of diverse heterocyclic derivatives, including those similar to the specified compound, showing significant in vitro antiproliferative activity against various cancer cell lines, such as breast adenocarcinoma and lung cancer (Shams et al., 2010).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Novel Heterocyclic Candidates: This study highlighted the utility of compounds structurally related to the specified chemical in creating antimicrobial agents, showcasing their effectiveness against bacterial and fungal strains (El-Hashash et al., 2014).

Antioxidant Activity

  • Synthesis and Antioxidant Activity of Amidomethane Sulfonyl-Linked Bis Heterocycles: Research on amidomethane sulfonyl-linked derivatives, similar in structure to the specified compound, demonstrated notable antioxidant activities, surpassing standard antioxidants like Ascorbic acid in some cases (Talapuru et al., 2014).

Anti-inflammatory Activity

  • Synthesis, Antimicrobial, and Anti-Inflammatory Activities of Acetamido Pyrrolyl Azoles: The study synthesized acetamido pyrrolyl azoles, structurally related to the specified compound, and assessed their anti-inflammatory activities, with some derivatives showing promising results (Sowmya et al., 2017).

Analgesic Properties

  • Synthesis of Novel Thiazole Derivatives as Analgesic Agents: Research on thiazole derivatives, akin to the specified compound, demonstrated analgesic activities, offering potential for pain relief applications (Saravanan et al., 2011).

properties

IUPAC Name

2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-10-19-15-16(26-10)14(12-5-3-7-25-12)20-21(17(15)23)9-13(22)18-8-11-4-2-6-24-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVIZVVNODCDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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